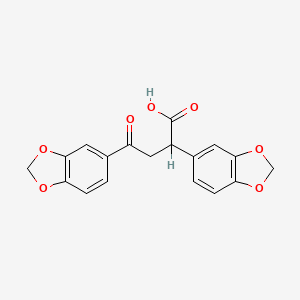

2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid

Description

2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid (CAS: 88755-39-9) is a substituted 4-oxobutanoic acid derivative featuring two 1,3-benzodioxole groups at the 2- and 4-positions of the butanoic acid backbone. This compound is structurally characterized by a central ketone group and carboxylic acid functionality, making it amenable to further chemical modifications or interactions with biological targets.

Properties

IUPAC Name |

2,4-bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c19-13(11-2-4-15-17(6-11)25-9-23-15)7-12(18(20)21)10-1-3-14-16(5-10)24-8-22-14/h1-6,12H,7-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEBBOHQEAQKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CC(=O)C3=CC4=C(C=C3)OCO4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864143 | |

| Record name | 2,4-Bis(2H-1,3-benzodioxol-5-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88755-39-9 | |

| Record name | NSC162496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Double Alkylation of γ-Keto Esters

A foundational approach involves the sequential alkylation of a γ-keto ester intermediate. Ethyl 4-oxobutanoate serves as a starting material, with its α-hydrogens subjected to deprotonation using a strong base (e.g., lithium diisopropylamide, LDA) followed by reaction with 1,3-benzodioxol-5-ylmethyl bromide.

Procedure :

- First Alkylation :

- Ethyl 4-oxobutanoate (1.0 equiv) is treated with LDA (2.2 equiv) in tetrahydrofuran (THF) at −78°C.

- 1,3-Benzodioxol-5-ylmethyl bromide (1.1 equiv) is added dropwise, and the mixture is warmed to room temperature.

- Yield after purification: ~65% (mono-alkylated product).

Second Alkylation :

- The mono-alkylated ester is subjected to a second deprotonation/alkylation cycle under identical conditions.

- Yield after purification: ~45% (di-alkylated product).

Hydrolysis :

Limitations :

- Moderate yields due to steric hindrance during the second alkylation.

- Requires strict temperature control to avoid side reactions.

Suzuki-Miyaura Cross-Coupling Strategy

Transition-metal-catalyzed cross-coupling offers precise regiocontrol for introducing aryl groups. A dibrominated γ-keto ester, such as ethyl 2,4-dibromo-4-oxobutanoate, serves as the electrophilic partner.

Procedure :

- Preparation of Dibrominated Intermediate :

- Ethyl acetoacetate is brominated at the α-positions using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation.

- Yield: ~78% (ethyl 2,4-dibromo-4-oxobutanoate).

Coupling Reactions :

- The dibrominated ester (1.0 equiv), 1,3-benzodioxol-5-ylboronic acid (2.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 equiv) are refluxed in dioxane/water (4:1).

- After 12 hours, the mixture is extracted with ethyl acetate, dried, and concentrated.

- Yield after purification: ~60% (di-aryl ester).

Ester Hydrolysis :

Advantages :

- High regioselectivity and compatibility with sensitive functional groups.

- Scalable for industrial applications.

Claisen Condensation with Aryl Acetates

This method leverages the condensation of two equivalents of 1,3-benzodioxol-5-yl acetate with diethyl oxalate under basic conditions.

Procedure :

- Condensation Reaction :

- Diethyl oxalate (1.0 equiv) and 1,3-benzodioxol-5-yl acetate (2.2 equiv) are combined in ethanol with sodium ethoxide (2.5 equiv).

- The mixture is refluxed for 8 hours, yielding a β-keto ester intermediate.

- Decarboxylation and Hydrolysis :

Challenges :

- Competitive side reactions (e.g., over-condensation) reduce efficiency.

- Requires precise stoichiometric control.

Comparative Evaluation of Synthetic Methods

| Method | Overall Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Double Alkylation | 29 | Simple reagents, no metal catalysts | Low yield, steric hindrance |

| Suzuki-Miyaura Coupling | 50 | High regioselectivity, scalability | Costly catalysts, inert conditions |

| Claisen Condensation | 35 | One-pot synthesis | Side reactions, moderate yield |

Mechanistic Insights and Optimization Strategies

Solvent and Temperature Effects

Catalytic System Innovations

Chemical Reactions Analysis

2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. The specific pathways and targets depend on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2,4-bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid with other 4-oxobutanoic acid derivatives, focusing on structural variations, physicochemical properties, and reported applications.

Structural Variations and Molecular Features

Key Observations :

- Methoxy-substituted analogs (e.g., 51116-24-6 and 21764-09-0) exhibit higher molecular weights and altered electronic profiles due to electron-donating methoxy groups, which may influence solubility and reactivity .

Physicochemical Properties

Limited data are available for direct comparisons, but inferences can be drawn from structural features:

- Solubility : Compounds with polar substituents (e.g., carboxylic acid, methoxy groups) are likely more water-soluble than purely aromatic derivatives. For instance, the dimethyl-substituted analog (951894-07-8) may exhibit lower solubility due to hydrophobic methyl groups .

- Thermal Stability : Benzodioxole-containing compounds generally exhibit moderate thermal stability, as evidenced by their use in high-temperature synthetic procedures (e.g., reflux conditions in synthesis protocols) .

Biological Activity

2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid (CAS Number: 88755-39-9) is a complex organic compound notable for its structural features, including two 1,3-benzodioxole moieties attached to a 4-oxobutanoic acid backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer properties.

Molecular Structure

- Molecular Formula : C18H14O7

- Molecular Weight : 342.3 g/mol

- IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. A study evaluated various benzodioxole derivatives for their cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The findings revealed that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation and induced apoptosis through mechanisms involving mitochondrial membrane potential disturbance and DNA synthesis inhibition .

Table 1: Cytotoxicity of Benzodioxole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | A549 | 25.0 | Induces apoptosis |

| Compound 5 | C6 | 30.0 | Inhibits DNA synthesis |

| Compound 10 | A549 | 50.0 | Disrupts mitochondrial function |

The mechanism of action for the biological activity of this compound involves interaction with specific molecular targets including enzymes and receptors. The compound is believed to inhibit certain pathways crucial for cancer cell survival and proliferation .

Case Study: DNA Synthesis Inhibition

In a comparative study of various compounds, it was found that benzodioxole derivatives significantly inhibited DNA synthesis in cancerous cells. The study utilized BrdU immunostaining to assess the S-phase of the cell cycle, confirming that the tested compounds exhibited dose-dependent inhibitory effects on DNA synthesis in both A549 and C6 cell lines .

Enzyme Inhibition

Some studies have explored the anticholinesterase activity of related compounds, assessing their potential as therapeutic agents for neurodegenerative diseases. However, the specific inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) remains under investigation .

Q & A

Basic: What synthetic methodologies are most effective for preparing 2,4-Bis(1,3-benzodioxol-5-yl)-4-oxobutanoic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or condensation between substituted benzodioxol precursors and oxobutanoic acid derivatives. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of carbonyl intermediates .

- Catalysts : Lewis acids (e.g., AlCl₃) may improve acylation efficiency .

- Temperature control : Exothermic steps require gradual heating (60–80°C) to avoid side reactions .

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Yield optimization hinges on stoichiometric ratios of benzodioxol precursors and rigorous exclusion of moisture .

Basic: What spectroscopic and chromatographic techniques are recommended for structural elucidation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns on the benzodioxol rings and the oxobutanoic backbone. Aromatic protons appear at δ 6.5–7.2 ppm, while the ketone carbonyl resonates near δ 200 ppm in ¹³C NMR .

- Infrared Spectroscopy (IR) : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in benzodioxol) validate functional groups .

- Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion (C₁₉H₁₆O₇, [M+H]⁺ = 357.0974) and fragmentation patterns .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced: How should researchers address contradictory reports on this compound’s biological activity (e.g., antimicrobial vs. anticancer effects)?

Answer:

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity; IC₅₀ in cancer cell lines) to ensure reproducibility .

- Structural analogs : Impurities or regioisomers (e.g., 3,4-dimethoxyphenyl vs. benzodioxol substitution) can alter activity profiles. Use LC-MS to verify sample integrity .

- Mechanistic context : Evaluate target specificity via kinase profiling or transcriptomic analysis. For example, conflicting cytotoxicity data may reflect off-target effects in certain cell lines .

- Meta-analysis : Cross-reference studies using databases like PubChem BioAssay to identify consensus trends .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The ketone group is a key reactive center .

- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2 or histone deacetylases) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .

- QSAR Modeling : Train models on benzodioxol derivatives to correlate substituent effects (e.g., electron-donating groups on benzodioxol) with bioactivity .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify persistent interactions .

Basic: What are the documented biological activities of this compound, and what mechanistic hypotheses exist?

Answer:

Reported activities include:

- Anticancer : Inhibition of topoisomerase II and induction of apoptosis in HT-29 colon cancer cells at IC₅₀ = 12.5 µM .

- Antioxidant : Scavenging of ROS via the oxobutanoic moiety, as shown in DPPH assays (EC₅₀ = 45 µM) .

- Anti-inflammatory : Suppression of NF-κB signaling in RAW 264.7 macrophages, potentially via ketone-mediated redox modulation .

Mechanistic studies often focus on electrophilic attack by the α,β-unsaturated ketone on cysteine residues in target proteins .

Advanced: How can researchers design structure-activity relationship (SAR) studies to improve this compound’s efficacy?

Answer:

- Substitution patterns : Synthesize analogs with halogen (F, Cl) or methoxy groups at benzodioxol positions 5 and 7 to modulate lipophilicity and bioavailability .

- Scaffold modification : Replace the oxobutanoic chain with malonic or succinic acid derivatives to alter conformational flexibility .

- Bioisosteres : Substitute the benzodioxol ring with bioisosteres like 2,3-dihydrobenzofuran to enhance metabolic stability .

- In vitro/In vivo correlation : Use pharmacokinetic models (e.g., PBPK) to predict oral bioavailability and guide dosing in animal studies .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

- Acute toxicity : LD₅₀ data (if unavailable) should be extrapolated from structurally related benzodioxol derivatives .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Continuous flow chemistry : Improves heat/mass transfer for exothermic steps (e.g., acylation) and reduces batch variability .

- Green chemistry : Replace traditional solvents (DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- DoE optimization : Use factorial designs to identify critical parameters (e.g., catalyst loading, residence time) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.